molecular formula C11H9FN2O2S B10964931 2-fluoro-N-(pyridin-2-yl)benzenesulfonamide

2-fluoro-N-(pyridin-2-yl)benzenesulfonamide

Cat. No.: B10964931
M. Wt: 252.27 g/mol
InChI Key: GZUKOTSEUYJHKH-UHFFFAOYSA-N
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Description

2-fluoro-N-(pyridin-2-yl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides It features a fluorine atom attached to a benzene ring, which is further connected to a sulfonamide group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(pyridin-2-yl)benzenesulfonamide typically involves the reaction of 2-fluorobenzenesulfonyl chloride with 2-aminopyridine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(pyridin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-fluoro-N-(pyridin-2-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-fluoro-N-(pyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it can inhibit the activity of certain enzymes by binding to their active sites. The sulfonamide group mimics the structure of natural substrates, leading to competitive inhibition. The fluorine atom enhances the compound’s binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a fluorine atom and a pyridine ring. The fluorine atom imparts specific electronic properties, enhancing the compound’s reactivity and binding affinity. The pyridine ring provides additional sites for functionalization, making the compound versatile for various applications .

Properties

Molecular Formula

C11H9FN2O2S

Molecular Weight

252.27 g/mol

IUPAC Name

2-fluoro-N-pyridin-2-ylbenzenesulfonamide

InChI

InChI=1S/C11H9FN2O2S/c12-9-5-1-2-6-10(9)17(15,16)14-11-7-3-4-8-13-11/h1-8H,(H,13,14)

InChI Key

GZUKOTSEUYJHKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)NC2=CC=CC=N2

Origin of Product

United States

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